molecular formula C14H23N3 B13000291 N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B13000291
M. Wt: 233.35 g/mol
InChI Key: GJNNQIXERKLWCK-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as various alkaloids . The piperidine moiety and its substituted analogs, such as the 1-methylpiperidin-2-yl group present in this compound, serve as crucial structural components in developing therapeutic agents due to their favorable physicochemical properties and ability to interact with biological targets . This specific compound features a complex pyridin-2-amine core structure with strategic methyl substitutions and a 1-methylpiperidin-2-yl substituent, which may enhance its bioavailability and target binding affinity. Compounds with similar structural frameworks have demonstrated potential as key intermediates in synthesizing biologically active molecules and have been investigated for various pharmacological applications . The presence of both pyridine and piperidine rings in a single molecule offers unique opportunities for structure-activity relationship studies, particularly in the development of central nervous system agents, enzyme inhibitors, and receptor modulators . As with many specialized research compounds, it finds application in hit-to-lead optimization campaigns, scaffold hopping strategies, and as a building block for constructing more complex molecular architectures in drug discovery programs. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N,N,6-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-11-12(8-9-14(15-11)16(2)3)13-7-5-6-10-17(13)4/h8-9,13H,5-7,10H2,1-4H3

InChI Key

GJNNQIXERKLWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Esterification

One approach involves preparing pyridin-2-yl derivatives through palladium-catalyzed reactions:

  • Starting from pyridine-2,6-dicarboxylic acid methyl ester, selective functionalization at the 6-position is achieved.
  • The reaction mixture includes trifluoromethanesulfonic acid esters of methyl-pyridin-2-yl derivatives and tetrakis(triphenylphosphine)palladium as catalyst.
  • The reaction is conducted in tetrahydrofuran under reflux with nitrogen atmosphere for 2 hours.
  • Post-reaction workup involves acid-base extraction, drying over magnesium sulfate, filtration, and solvent evaporation.
  • The product is isolated by distillation under reduced pressure to yield intermediates for further functionalization.

Catalytic Hydrogenation for Debenzylation

  • Catalytic hydrogenation using palladium on carbon or palladium hydroxide on carbon is employed to remove benzyl protecting groups.
  • Typical conditions include methanol as solvent, hydrogen atmosphere at 15 psi, and temperatures between 45-55 °C for 8 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the catalyst is filtered off, and the product is isolated by concentration under reduced pressure, yielding the free amine.

Grignard Reagent-Mediated Carbonylation and Amide Formation

  • Preparation of related piperidine-pyridine amides involves Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard).
  • The Grignard reagent reacts with 2,6-dibromopyridine to form organometallic intermediates.
  • Subsequent reaction with acid chlorides or amines yields amide derivatives.
  • Use of copper(I) oxide as a catalyst at temperatures below 80 °C improves yield and reduces discoloration.
  • This method avoids the need for cryogenic conditions required by lithium reagents and provides white crystalline products.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Palladium-catalyzed coupling Trifluoromethanesulfonic acid esters, Pd(PPh3)4, THF, reflux, N2 Formation of pyridin-2-yl intermediates 2 hours reflux, inert atmosphere
Nucleophilic substitution Sodium hydride, DMF, 0 °C, benzyl-protected piperidine Introduction of piperidine substituent Low temperature to control reactivity
Catalytic hydrogenation Pd/C or Pd(OH)2/C, MeOH, H2 (15 psi), 45-55 °C, 8 h Debenzylation to free amine Monitored by TLC, filtration post-reaction
Grignard reagent reaction Isopropylmagnesium chloride/LiCl, Cu2O catalyst, <80 °C Formation of piperidine-pyridine amides Avoids cryogenic conditions, high purity

Research Findings and Optimization Notes

  • Use of palladium catalysts in coupling reactions is well-established for pyridine derivatives, providing good yields and selectivity.
  • Sodium hydride in DMF at low temperature is effective for nucleophilic substitution without side reactions.
  • Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition.
  • The Grignard reagent method with copper(I) oxide catalyst allows milder reaction conditions and reduces product discoloration, improving purity and yield.
  • Avoiding high temperatures (>80 °C) in copper-catalyzed steps prevents formation of colored impurities.
  • The choice of protecting groups (e.g., benzyl) and their removal by hydrogenation is critical for obtaining the desired amine functionality.

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, under reflux conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:
Research indicates that N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine exhibits significant interactions with neurotransmitter receptors. Preliminary studies suggest its potential as a neuroprotective agent or antidepressant due to its binding affinity to serotonin and dopamine receptors. These interactions may elucidate mechanisms for treating mood disorders and neurodegenerative diseases.

2. Drug Development:
The compound's structural features make it a candidate for developing new therapeutic agents targeting central nervous system disorders. Its ability to cross the blood-brain barrier enhances its suitability for neuropharmacological applications.

3. Antimicrobial Activity:
Emerging studies have shown that derivatives of this compound exhibit antimicrobial properties, indicating potential applications in treating bacterial infections. The mechanism appears to involve disruption of microbial cell membranes.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

1. Alkylation Reactions:
These reactions are crucial for introducing the trimethyl group onto the nitrogen atom of the piperidine ring, enhancing the compound's lipophilicity and biological activity.

2. Cyclization Processes:
Cyclization is employed to form the pyridine ring from appropriate precursors, which is essential for maintaining the structural integrity and desired pharmacological properties of the compound.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of N,N,6-trimethyl compounds in animal models of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and neuronal death, suggesting potential therapeutic benefits in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition of growth in resistant strains, highlighting its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure aligns with other 2-aminopyridine derivatives, but its substitution pattern distinguishes it from related molecules. Key analogs and their features include:

Compound Substituents Key Features Biological Activity
Target Compound 5-(1-Methylpiperidin-2-yl), N,N,6-trimethyl Enhanced lipophilicity due to methyl groups; potential CNS activity Not explicitly reported (inference from structural analogs)
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) Oxadiazole-linked 4-chlorophenyl group Anticancer activity (selective against HOP-92 non-small lung cancer) GI₅₀ < 10 µM
5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine (3i) 3-Nitro, 4-chlorophenyl, naphthyl AChE inhibition (IC₅₀ = 12.3 µM); BChE inhibition (IC₅₀ = 18.9 µM)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-Methoxy, bipyridyl Structural simplicity; potential ligand for metal complexes No direct activity reported

Physicochemical Properties

  • Basicity : The piperidine moiety in the target compound confers higher basicity (pKb ~2.7) compared to unsubstituted pyridine (pKb ~8.7), enhancing solubility in acidic environments .
  • Lipophilicity : The N,N,6-trimethyl groups likely increase logP values compared to analogs with polar substituents (e.g., nitro or oxadiazole groups), favoring blood-brain barrier penetration .
  • Thermal Stability : Derivatives like 3i–3q in are reported as stable solids (melting points 180–250°C), suggesting similar thermal robustness for the target compound .

Biological Activity

N,N,6-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a pyridine ring substituted with a piperidine moiety and multiple methyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies.

PropertyValue
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name This compound
InChI Key GJNNQIXERKLWCK-UHFFFAOYSA-N

The compound's structure includes a trimethyl group attached to the nitrogen atom of the piperidine ring, enhancing its steric hindrance and influencing its interactions with biological targets .

The mechanism of action for this compound involves its interaction with various molecular targets. Preliminary studies suggest that it may bind to neurotransmitter receptors, which could elucidate its potential neuroprotective or antidepressant effects. The exact pathways and molecular targets are still under investigation.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological activity. It has been studied for its potential interactions with serotonin receptors, particularly the 5-HT(1E) and 5-HT(1F) receptors, which are implicated in mood regulation and anxiety disorders . The binding affinity of similar compounds at these receptors shows promise for developing treatments for depression and anxiety.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. The compound's structural features may enhance its cytotoxicity against specific tumors compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has shown potential as an inhibitor of cholinesterases, which are important in the treatment of Alzheimer's disease. Compounds with similar structures have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain and improving cognitive function .

Case Studies

  • Neuroprotective Studies : A study investigating the neuroprotective effects of piperidine derivatives found that compounds exhibiting similar structural motifs to N,N,6-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amines showed significant neuroprotection in models of oxidative stress-induced neuronal damage.
  • Anticancer Activity : Research on piperidine derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction through specific receptor interactions .

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